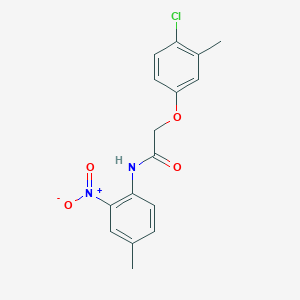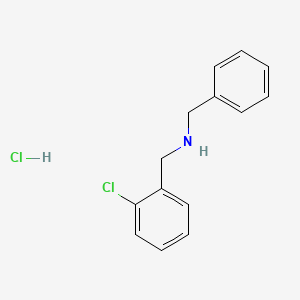
2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide, also known as nitrofen, is a herbicide that was widely used in the 1970s and 1980s. It belongs to the family of nitrophenyl acetamide herbicides, which are known for their selective action on broadleaf weeds. Nitrofen has been found to have a potent effect on the growth of plants, disrupting the biosynthesis of chlorophyll and leading to the death of the plant.
作用機序
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. Nitrofen binds to the active site of PPO and prevents the enzyme from carrying out its normal function, leading to the accumulation of toxic intermediates and the eventual death of the plant.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects on plants. It has been found to inhibit the synthesis of chlorophyll, disrupt the photosynthetic process, and interfere with the metabolism of amino acids and carbohydrates. Nitrofen has also been shown to induce oxidative stress in plants, leading to the production of reactive oxygen species and damage to cellular components.
実験室実験の利点と制限
One advantage of using 2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide in lab experiments is its potency as a herbicide. It can be used at low concentrations to selectively kill broadleaf weeds, making it a useful tool for studying the effects of herbicides on plant growth and development. However, one limitation of using this compound is its potential toxicity to other organisms, including humans and animals. Careful handling and disposal of the compound is necessary to minimize the risk of exposure.
将来の方向性
There are several potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide. One area of interest is the development of new herbicides that are based on the structure of this compound but have improved selectivity and reduced toxicity. Another area of research is the investigation of the effects of this compound on soil microorganisms and the broader ecosystem. Finally, there is interest in using this compound as a tool to study the biosynthesis of other important plant metabolites, such as alkaloids and terpenoids.
合成法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide involves the reaction of 4-chloro-3-methylphenol with 4-methyl-2-nitroaniline in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid to form the final compound, this compound.
科学的研究の応用
Nitrofen has been extensively studied for its herbicidal properties, but it has also been found to have potential applications in scientific research. It has been used as a tool to study the biosynthesis of chlorophyll in plants, as well as to investigate the effects of herbicides on the environment.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-3-6-14(15(7-10)19(21)22)18-16(20)9-23-12-4-5-13(17)11(2)8-12/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLNGNGJTBSACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5163642.png)

![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline](/img/structure/B5163674.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5163685.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5163690.png)
![2-(4-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5163695.png)
![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5163700.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5163708.png)
![1-[4-(hexyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5163713.png)




